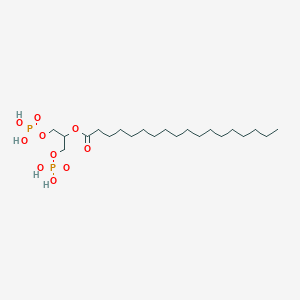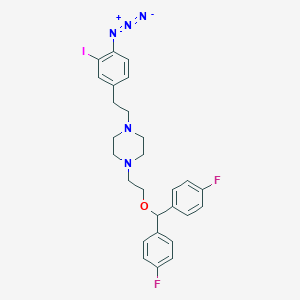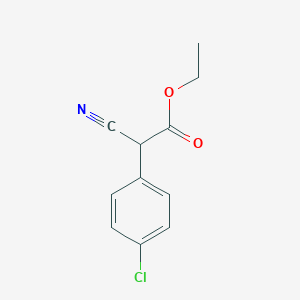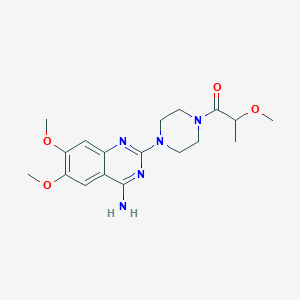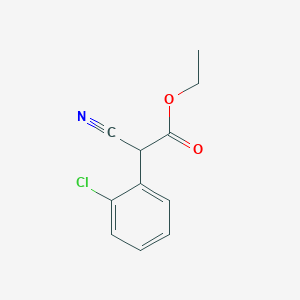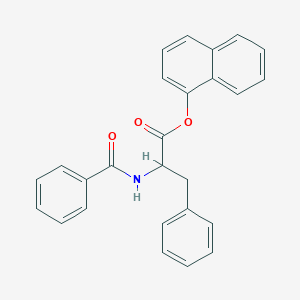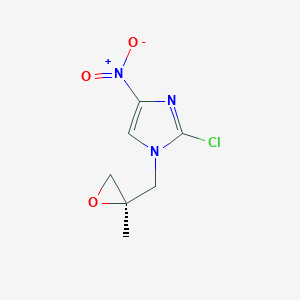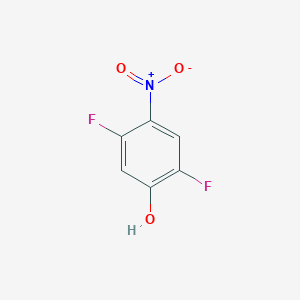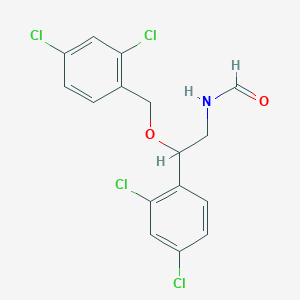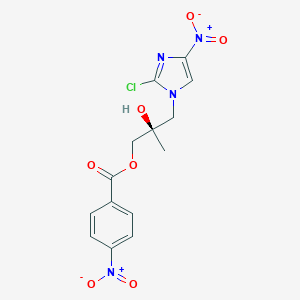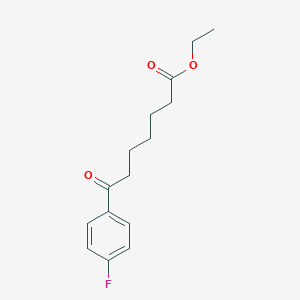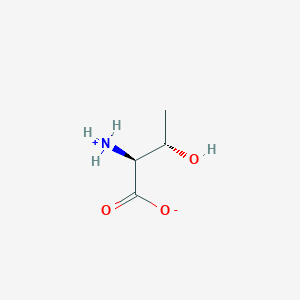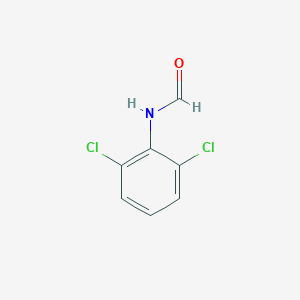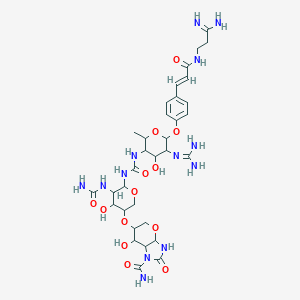
Coumamidine gamma1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumamidine gamma1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants. Coumamidine gamma1 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of coumamidine gamma1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
生化学的および生理学的効果
Coumamidine gamma1 has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and insecticidal properties. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to reduce inflammation by modulating the activity of NF-κB. In addition, coumamidine gamma1 has been shown to have insecticidal properties, making it a potential candidate for use as a natural pesticide.
実験室実験の利点と制限
Coumamidine gamma1 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods, allowing for the production of large quantities of the compound. Another advantage is that it has been shown to have multiple potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions. Another limitation is that its insecticidal properties may make it difficult to use in certain experiments that involve insects or other arthropods.
将来の方向性
There are several potential future directions for research on coumamidine gamma1. One direction is to further investigate its mechanism of action and how it modulates signaling pathways in different cell types and tissues. Another direction is to explore its potential applications in medicine, agriculture, and environmental science, including the development of new drugs, natural pesticides, and fluorescent probes for heavy metal ion detection. Additionally, future research could focus on optimizing the synthesis methods for coumamidine gamma1 to improve yield and purity.
合成法
Coumamidine gamma1 can be synthesized using different methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Hantzsch reaction. The Pechmann condensation reaction involves the reaction of phenol with a carboxylic acid in the presence of a catalyst, while the Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a beta-ketoester and ammonia in the presence of a catalyst. These methods have been used to synthesize coumamidine gamma1 with varying yields and purity.
科学的研究の応用
Coumamidine gamma1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, coumamidine gamma1 has been shown to have anticoagulant and anti-inflammatory properties, making it a potential candidate for the treatment of blood clotting disorders and inflammatory diseases. In agriculture, coumamidine gamma1 has been studied for its potential use as a natural pesticide due to its insecticidal properties. In environmental science, coumamidine gamma1 has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
特性
CAS番号 |
121634-35-3 |
|---|---|
製品名 |
Coumamidine gamma1 |
分子式 |
C33H49N13O13 |
分子量 |
835.8 g/mol |
IUPAC名 |
6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |
InChI |
InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |
InChIキー |
RALPRAPANVNIPH-QPJJXVBHSA-N |
異性体SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
同義語 |
coumamidine gamma(1) coumamidine gamma1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
